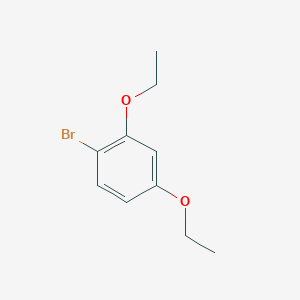

1-Bromo-2,4-diethoxybenzene

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-bromo-2,4-diethoxybenzene |

InChI |

InChI=1S/C10H13BrO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PWJUCFPNRKYCMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Electrophilic Aromatic Bromination Protocols

The most straightforward approach to synthesizing 1-Bromo-2,4-diethoxybenzene is through the direct electrophilic aromatic substitution of 1,3-diethoxybenzene (B1583337). The two ethoxy groups are strong activating groups and direct incoming electrophiles to the positions ortho and para to them. This leads to a high degree of regioselectivity in the bromination reaction.

Regioselective Control in Bromination Reactions

In the electrophilic bromination of 1,3-diethoxybenzene, the incoming bromine electrophile is directed to the positions most activated by the two ethoxy groups. The C4 position is para to the C1-ethoxy group and ortho to the C2-ethoxy group. The C2 position is ortho to both ethoxy groups, and the C6 position is also ortho to the C1-ethoxy group and para to the C2-ethoxy group. Due to the strong activating and ortho-, para-directing nature of the ethoxy groups, the electrophile preferentially substitutes at the C4 position, which is sterically the most accessible and electronically activated, yielding this compound as the major product. Studies on the analogous 1,3-dimethoxybenzene (B93181) show high regioselectivity for the C4 position. wku.edu

Evaluation of Brominating Agents and Catalytic Systems (e.g., N-Bromosuccinimide, Metal Catalysts)

Various brominating agents can be employed for the synthesis of this compound. N-Bromosuccinimide (NBS) is a preferred reagent for the monobromination of highly activated aromatic rings like 1,3-diethoxybenzene. masterorganicchemistry.comcdnsciencepub.com NBS provides a low concentration of molecular bromine in situ, which helps to avoid over-bromination. For instance, the reaction of 1,3-dimethoxybenzene with NBS in acetonitrile (B52724) at room temperature yields the 4-bromo product in high yield. wku.edu The use of NBS catalyzed by silica (B1680970) gel has also been reported as a mild and selective method for the monobromination of alkoxybenzenes. jcsp.org.pk

Molecular bromine (Br₂) can also be used, often in the presence of a Lewis acid catalyst, although this can sometimes lead to a mixture of products. wku.edu Metal catalysts are generally employed in electrophilic aromatic substitution to increase the electrophilicity of the halogen. However, for highly activated substrates like 1,3-diethoxybenzene, a catalyst may not be necessary.

A representative procedure for the bromination of the analogous 1,3-dimethoxybenzene using NBS is detailed in the table below.

Table 1: Representative Protocol for p-Bromination of 1,3-Dimethoxybenzene

| Parameter | Value | Reference |

| Substrate | 1,3-Dimethoxybenzene | wku.edu |

| Reagent | N-Bromosuccinimide (NBS) | wku.edu |

| Solvent | Acetonitrile | wku.edu |

| Temperature | Room Temperature | wku.edu |

| Reaction Time | 20 minutes | wku.edu |

| Yield | 94% | wku.edu |

Solvent Effects and Reaction Condition Optimization

The choice of solvent can significantly influence the outcome of the bromination reaction. For NBS brominations, polar aprotic solvents like acetonitrile have been shown to be highly effective, leading to faster reaction times and high yields of the desired product. wku.educdnsciencepub.com In some cases, chlorinated solvents like carbon tetrachloride are used. jcsp.org.pk Optimization of reaction conditions involves controlling the stoichiometry of the brominating agent to favor monobromination and maintaining an appropriate temperature, often room temperature for highly activated substrates, to ensure high selectivity.

Indirect Bromination Strategies

Indirect methods for the synthesis of this compound offer alternative routes, particularly when direct bromination is not feasible or yields undesirable byproducts.

Decarboxylative Bromination of Aromatic Carboxylic Acid Precursors

A powerful indirect method is the decarboxylative bromination of a corresponding aromatic carboxylic acid, a transformation analogous to the Hunsdiecker reaction. nih.gov For the synthesis of this compound, the precursor would be 2,4-diethoxybenzoic acid. This method has been successfully applied to electron-rich aromatic acids. A transition-metal-free protocol for the decarboxylative bromination of the analogous 2,4-dimethoxybenzoic acid using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) has been reported to give 1-bromo-2,4-dimethoxybenzene (B92324) in excellent yield. rsc.org This suggests a similar strategy would be effective for the diethoxy derivative.

Table 2: Representative Protocol for Decarboxylative Bromination of 2,4-Dimethoxybenzoic Acid

| Parameter | Value | Reference |

| Substrate | 2,4-Dimethoxybenzoic Acid | rsc.org |

| Reagent | Bu₄NBr₃ (1.0 equiv) | rsc.org |

| Temperature | 23 °C | rsc.org |

| Reaction Time | 16 hours | rsc.org |

| Yield | 94% | rsc.org |

This method is particularly useful for introducing a bromine atom at a specific position when the corresponding carboxylic acid is readily available. Other reagents have also been developed for the decarboxylative bromination of aromatic carboxylic acids under mild, metal-free conditions. rsc.orgtudelft.nlsci-hub.se

Derivatization from Related Aromatic Systems

Another indirect approach involves the derivatization of a pre-functionalized aromatic ring. For instance, this compound could potentially be synthesized from 2,4-diethoxyaniline. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction using a copper(I) bromide source to introduce the bromine atom. While specific literature for this exact transformation on the diethoxy system is not prevalent, the synthesis of related chloro-diethoxyaniline derivatives is documented in patent literature, indicating the accessibility of the necessary precursors. google.com This strategy offers a regiochemically precise route to the target compound, dictated by the initial position of the amino group.

Multi-Step Synthesis of this compound from Simpler Feedstocks

The synthesis of this compound from basic and readily available chemical feedstocks is a well-established process in organic chemistry, primarily achieved through a two-step synthetic sequence. This route begins with the simple dihydric phenol, resorcinol (B1680541), which is first converted to its corresponding diether, 1,3-diethoxybenzene. The subsequent step involves the regioselective bromination of this activated aromatic ring to yield the final product. This methodology leverages fundamental organic reactions, namely the Williamson ether synthesis and electrophilic aromatic substitution.

Step 1: Synthesis of 1,3-Diethoxybenzene via Williamson Ether Synthesis

The initial step in the sequence is the O-alkylation of resorcinol to form 1,3-diethoxybenzene, also known as resorcinol diethyl ether. This transformation is typically accomplished through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgresearchgate.net The reaction involves the deprotonation of the phenolic hydroxyl groups of resorcinol to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent. wikipedia.orgmasterorganicchemistry.com

A common and effective procedure involves using a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate resorcinol, followed by reaction with an ethylating agent like diethyl sulfate (B86663) ((C₂H₅)₂SO₄) or an ethyl halide (e.g., ethyl bromide, C₂H₅Br). The use of aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) can facilitate the reaction, which is often conducted at elevated temperatures to ensure a reasonable reaction rate. wikipedia.org

Detailed Research Findings: The Williamson ether synthesis is highly efficient for preparing symmetrical and asymmetrical ethers. researchgate.netbyjus.com For the synthesis of 1,3-diethoxybenzene, resorcinol is treated with a base to form the resorcinol dianion. This dianion then acts as a potent nucleophile, attacking the electrophilic carbon of the ethylating agent. To achieve high yields, primary alkyl halides or sulfates are preferred as the electrophile to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The reaction is typically run under anhydrous conditions as water can interfere with the formation and stability of the nucleophilic phenoxide. lscollege.ac.in In some protocols, a phase transfer catalyst, such as tetrabutylammonium bromide, may be employed to enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase where the alkylating agent resides. utahtech.edu

| Reagent/Parameter | Role/Condition | Typical Implementation |

| Starting Material | Phenolic Precursor | Resorcinol |

| Base | Deprotonating Agent | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Ethylating Agent | Electrophile | Diethyl Sulfate ((C₂H₅)₂SO₄), Ethyl Bromide (C₂H₅Br) |

| Solvent | Reaction Medium | Acetonitrile, N,N-Dimethylformamide (DMF), Ethanol |

| Temperature | Reaction Condition | 50-100 °C |

| Catalyst (Optional) | Phase Transfer Catalyst | Tetrabutylammonium Bromide |

| Work-up | Isolation/Purification | Extraction with an organic solvent, followed by washing and distillation. |

Step 2: Regioselective Bromination of 1,3-Diethoxybenzene

The second and final step is the electrophilic aromatic substitution of the synthesized 1,3-diethoxybenzene to introduce a bromine atom onto the aromatic ring. The two ethoxy groups are strong activating groups and are ortho, para-directors. In the case of 1,3-diethoxybenzene, the directing effects of both groups reinforce each other, strongly activating the C2, C4, and C6 positions for electrophilic attack. The C4 position is sterically the most accessible and is electronically activated by both ethoxy groups (ortho to one and para to the other), making it the predominant site of substitution. This regioselectivity leads to the formation of this compound as the major product.

Reaction Scheme: C₆H₄(OC₂H₅)₂ (1,3-Diethoxybenzene) + Brominating Agent → C₆H₃Br(OC₂H₅)₂ (this compound) + By-product

Various brominating agents can be employed for this transformation. A mild and highly regioselective method involves the use of N-Bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. nih.govwku.edumdma.ch This system is known to efficiently brominate activated aromatic rings with high selectivity and under relatively mild conditions. mdma.ch

Detailed Research Findings: Research on the bromination of activated aromatic systems has shown that NBS in acetonitrile is a superior reagent for achieving high regioselectivity. wku.edumdma.ch For instance, the bromination of the analogous compound, 1,3-dimethoxybenzene, with NBS in acetonitrile at room temperature proceeds rapidly and results in a high yield (94%) of the 4-bromo product. wku.edu This indicates that the reaction is highly efficient and selective for the para-position relative to one of the activating groups. Alternative methods, such as using molecular bromine (Br₂) in a solvent like acetic acid, are also effective but may require a catalyst (e.g., zinc dust-iodine mixture) and can sometimes lead to the formation of di-brominated by-products if the reaction conditions are not carefully controlled. jcsp.org.pk The use of NBS often circumvents the need for harsh catalysts and provides a cleaner reaction profile. nih.gov

| Reagent/Parameter | Role/Condition | Typical Implementation |

| Starting Material | Activated Aromatic Ether | 1,3-Diethoxybenzene |

| Brominating Agent | Electrophile Source | N-Bromosuccinimide (NBS), Bromine (Br₂) |

| Solvent | Reaction Medium | Acetonitrile (for NBS), Acetic Acid (for Br₂) |

| Temperature | Reaction Condition | Room Temperature to 60 °C |

| Catalyst (Optional) | Lewis Acid/Promoter | Not required for NBS; Zinc dust/Iodine for Br₂ |

| Work-up | Isolation/Purification | Quenching with a reducing agent (e.g., sodium thiosulfate), extraction, and purification by column chromatography or recrystallization. |

Reactivity Profile and Transformative Reactions

Carbon-Carbon Bond Forming Reactions

The presence of the bromine atom on the aromatic ring makes 1-bromo-2,4-diethoxybenzene a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. This compound can participate in several of these reactions.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While direct examples involving this compound are not prevalent in the searched literature, the closely related 1-bromo-2,4-dimethoxybenzene (B92324) is known to undergo Suzuki coupling. nih.gov This suggests that this compound would similarly react with various boronic acids or their esters to form biaryl compounds. The synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs) often utilizes Suzuki coupling with brominated methoxy (B1213986) benzenes as starting materials. nih.gov The reaction between 2-bromo-1,3-dimethoxybenzene (B94514) and 2,4,6-triisopropylphenylboronic acid has also been investigated, highlighting the utility of such compounds in forming sterically hindered biaryls. researchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. tandfonline.comrsc.org Although specific examples with this compound are not detailed in the provided results, the general reactivity of brominated aromatics in Heck reactions is well-established. ambeed.com For instance, the advanced Heck reaction has been used to synthesize a resveratrol (B1683913) derivative from 1-bromo-3,5-dimethoxybenzene (B32327) and 4-vinylanisole. tandfonline.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is known for its mild reaction conditions. wikipedia.org A novel monoligated palladium precatalyst has been shown to be effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.govacs.org While direct coupling of this compound is not explicitly described, the successful coupling of other brominated dimethoxybenzene derivatives suggests its potential as a substrate in this transformation. scispace.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Heck Reaction | Alkene | Palladium catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Aryl Alkyne |

Organometallic Reagent Chemistry (e.g., Lithiation, Grignard Reactions)

The bromine atom of this compound can be exploited to generate organometallic reagents, which are potent nucleophiles for carbon-carbon bond formation.

Lithiation: Aryl bromides can undergo halogen-metal exchange with organolithium reagents, such as n-butyllithium (n-BuLi), to form aryllithium species. ias.ac.inacgpubs.orgcore.ac.uk These intermediates are highly reactive and can be trapped with various electrophiles. For example, the lithiation of 1-bromo-2-methoxynaphthalene (B48351) followed by reaction with dimethylformamide (DMF) yields the corresponding aldehyde. ias.ac.incore.ac.uk A similar reaction with this compound would be expected to produce 2,4-diethoxyphenyllithium, a versatile intermediate for further functionalization.

Grignard Reactions: this compound can react with magnesium metal to form the corresponding Grignard reagent, 2,4-diethoxyphenylmagnesium bromide. masterorganicchemistry.compsu.edu Grignard reagents are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com For instance, the Grignard reagent derived from 1-bromo-2,5-dimethoxy-4-methylbenzene has been used in coupling reactions. psu.edu A similar reactivity would be anticipated for the Grignard reagent of this compound. The preparation of 2,5-dihydroxy terephthalic acid has been achieved starting from the Grignard reagent of 1,4-dibromo-2,5-diethoxybenzene. google.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

While electron-rich aromatic systems like this compound are generally less reactive towards classical nucleophilic aromatic substitution (SNAr), under certain conditions, substitution can occur, often via reactive intermediates.

Generation and Reactivity of Aryne Intermediates

One important pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive aryne intermediate. nih.govtcichemicals.com Arynes are generated by the reaction of aryl halides with strong bases. nih.govtcichemicals.com For example, 2-bromo-1,4-dimethoxybenzene can be converted to its corresponding silylaryl derivative, which then serves as a precursor to the 2,5-dimethoxybenzyne intermediate. nih.gov This aryne can then be trapped by various nucleophiles or dienes. It is plausible that this compound could undergo a similar transformation to generate the 2,4-diethoxybenzyne intermediate, which would then react with nucleophiles.

Influence of Alkoxy Groups on SNAr Efficiency and Regioselectivity

The electron-donating nature of the two ethoxy groups in this compound generally deactivates the aromatic ring towards traditional SNAr reactions, which typically require electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. lookchem.com However, the alkoxy groups play a crucial role in directing the regioselectivity of reactions that proceed through an aryne intermediate. The position of the incoming nucleophile is determined by the substitution pattern of the aryne.

Functional Group Interconversions at the Bromine Center

The bromine atom in this compound can be replaced by other functional groups through various transformations, expanding its synthetic utility. ub.eduwikipedia.org A common example is the conversion of the aryl bromide to an organometallic species (lithium or Grignard reagent) followed by reaction with an electrophile, as discussed in section 3.1.2. Another possibility is halogen exchange reactions, although these can be challenging for electron-rich systems. For instance, the conversion of 2,4-dimethoxybromobenzene to 2,4-dimethoxyfluorobenzene using anhydrous KF requires a copper catalyst and proceeds with modest yields.

Derivatization Reactions of the Diethoxy Substituents

The two ethoxy groups on the benzene (B151609) ring also offer sites for chemical modification, although they are generally less reactive than the C-Br bond. These reactions primarily involve cleavage of the ether bond or functionalization of the ethyl chains.

Ether Cleavage:

The cleavage of the aryl-ether bonds in this compound would lead to the formation of the corresponding bromo-hydroxyphenols. This transformation typically requires harsh conditions using strong acids. libretexts.orgwikipedia.orgmasterorganicchemistry.com Commonly used reagents include hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction. masterorganicchemistry.comlibretexts.org

Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly effective for the demethylation of aryl methyl ethers and is expected to cleave aryl ethyl ethers as well. sigmaaldrich.comrsc.org This reaction is often carried out at low temperatures in a chlorinated solvent like dichloromethane. Aluminum halides, such as aluminum chloride (AlCl₃), can also be used, sometimes in combination with a soft nucleophile like a thiol. rsc.org

Selective cleavage of one ethoxy group over the other in this compound would be challenging due to the similar nature of the two ether linkages. However, in some cases, regioselectivity can be achieved based on steric or electronic factors.

Rearrangement Reactions:

Rearrangement reactions involving the ethoxy groups are less common. Under certain acidic conditions, rearrangements such as the Wagner-Meerwein rearrangement can occur in related dimethoxybenzene systems, typically involving carbocationic intermediates. wikipedia.org However, specific examples for this compound are not well-documented.

The table below provides an overview of common ether cleavage methods applicable to di-alkoxybenzene systems.

Table 3: Common Reagents for the Cleavage of Di-alkoxybenzene Ethers

| Reagent | Typical Conditions | Products from this compound (Expected) | Reference |

|---|---|---|---|

| HBr (48%) | Reflux in acetic acid | 4-Bromoresorcinol, Ethyl bromide | cdnsciencepub.com |

| BBr₃ | Dichloromethane, low temperature | 4-Bromoresorcinol, Ethyl bromide | sigmaaldrich.comrsc.org |

| AlCl₃ / Thiol | - | 4-Bromoresorcinol, Ethyl bromide | rsc.org |

The ethyl groups of the diethoxy substituents can also undergo chemical modification, primarily at the benzylic position (the carbon atom attached to the ether oxygen).

Oxidation:

The alkyl side chains of aromatic ethers can be oxidized under strong conditions. When an alkylbenzene has at least one hydrogen atom on the benzylic carbon, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the side chain to a carboxylic acid. libretexts.orgmsu.eduyoutube.com For this compound, this reaction would be complex and likely lead to cleavage of the ether linkage and degradation of the molecule rather than selective oxidation of the ethyl group. Milder, more selective oxidation methods would be required to functionalize the alkyl chain without cleaving the ether. Enzymatic oxidations, for instance, can hydroxylate alkyl side chains under specific conditions. nih.govnih.gov

Halogenation:

Halogenation of the alkyl chain, specifically at the benzylic position, is another potential transformation. While electrophilic aromatic substitution with halogens will occur on the benzene ring, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic position of alkylbenzenes. pearson.com The applicability of this method to the ethoxy groups of this compound would depend on the specific reaction conditions and the relative reactivity of the different C-H bonds in the molecule.

Due to the general stability of the ethyl groups in aryl ethers, their functionalization often requires specific and carefully controlled reaction conditions to avoid reactions at other sites of the molecule.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Transition States

The reaction pathways of bromo-dialkoxybenzenes are diverse, encompassing electrophilic aromatic substitution, metal-halogen exchange, and cross-coupling reactions.

In the context of decarboxylative bromination , studies on the conversion of 2,4-dimethoxybenzoic acid to 1-bromo-2,4-dimethoxybenzene (B92324) using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) have proposed a reaction mechanism involving distinct transition states. The proposed pathway involves an initial rotation transition state (TS-I) followed by a key decarboxylative bromination transition state (TS-II) leading to the final product. This type of pathway highlights the concerted nature of bond-breaking and bond-forming events in such transformations.

Role of Catalyst Systems and Ligand Design in Reaction Efficiency

The efficiency of cross-coupling reactions involving bromo-dialkoxybenzenes is highly dependent on the catalyst system, particularly the choice of palladium catalyst and its associated ligands.

In N-arylation reactions , palladium precatalysts of the type [(PNp₃)Pd(Ar)Br]₂ (where Np = neopentyl) have been shown to be effective. nsf.gov The nature of the aryl group (Ar) on the palladium precatalyst and the design of the phosphine (B1218219) ligand are critical. For instance, increasing the steric bulk of the aryl group on the palladium complex can enhance catalyst activity, allowing reactions to proceed efficiently at lower temperatures. nsf.gov Ligands such as trialkylphosphines and N-heterocyclic carbenes are commonly employed to generate active catalysts from palladium sources like Pd₂(dba)₃. nsf.gov The development of specific ligands, such as GPhos, has been guided by the need to improve catalyst stability and prevent the formation of inactive off-cycle palladium species, thereby enabling reactions even at room temperature. mit.edu

The following table summarizes the effect of different catalyst systems on N-arylation reactions of related aryl bromides.

| Catalyst/Ligand System | Temperature (°C) | Conversion/Yield (%) | Reference |

| [(Np₃P)Pd(2,6-Me₂C₆H₃)Br]₂ | 60 | >90% after 30 min | nsf.gov |

| Pd₂(dba)₃ / PNp₃ | 60 | 62% after 30 min | nsf.gov |

| [(Np₃P)Pd(Ph)Br]₂ | 60 | ~65% after 30 min | nsf.gov |

| Palladium with GPhos Ligand | Room Temp | Effective for various aryl halides | mit.edu |

This table is illustrative and based on data for analogous aryl bromides to demonstrate catalyst and ligand effects.

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for understanding reaction mechanisms. In reactions involving 1-bromo-2,4-dialkoxybenzene analogs, several key intermediates have been identified.

The most prominent reactive intermediate is the aryllithium species , formed via halogen-lithium exchange with n-BuLi. acgpubs.orgresearchgate.net For example, the aryllithium derived from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902) has been generated and its stability studied. acgpubs.orgresearchgate.net This intermediate is stable for over an hour at low temperatures (e.g., -100 °C) in certain solvents, allowing it to be trapped by various electrophiles before it undergoes further reactions. acgpubs.orgresearchgate.net

In other transformations, such as the oxidation of benzyl-substituted 1,4-dimethoxybenzenes with ceric ammonium (B1175870) nitrate (B79036) (CAN), semiquinone radical species are proposed as key intermediates. These radicals are formed through a one-electron reduction process and are implicated in the subsequent formation of quinone or diquinone products. mdpi.com

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

Solvent and temperature play a pivotal role in dictating the rate and outcome of reactions involving 1-bromo-2,4-diethoxybenzene and its analogs.

A dramatic solvent effect is observed on the stability and kinetics of the aryllithium intermediate generated from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. acgpubs.orgresearchgate.net

In a diethyl ether/hexane mixture at -95 to -100 °C, the aryllithium intermediate is stable for over an hour. acgpubs.orgresearchgate.net

In contrast, when the reaction is conducted in a tetrahydrofuran (THF)/hexane mixture, the intermediate undergoes instantaneous intramolecular cyclization to yield 4,5-dimethoxybenzocyclobutene. acgpubs.orgresearchgate.net

This difference is attributed to the coordinating ability of the solvent. THF, being a better coordinating solvent than diethyl ether, can lead to lower degrees of aggregation of the organometallic species, resulting in enhanced reactivity and a dramatic acceleration in the rate of the intramolecular cyclization. acgpubs.org This demonstrates that solvent choice can fundamentally alter the reaction pathway from intermolecular trapping to intramolecular cyclization.

The following table summarizes the solvent effect on the stability of the aryllithium intermediate.

| Solvent System | Temperature (°C) | Stability of Aryllithium Intermediate | Outcome | Reference |

| Diethyl ether / hexane | -95 to -100 | Stable for > 1 hour | Can be trapped by electrophiles | acgpubs.orgresearchgate.net |

| THF / hexane | -95 to -100 | Unstable | Instantaneous intramolecular cyclization | acgpubs.orgresearchgate.net |

Temperature also plays a critical role. The generation and subsequent reactions of these aryllithium intermediates are typically carried out at very low temperatures (-78 to -100 °C) to control their high reactivity and prevent undesired side reactions. acgpubs.orgresearchgate.net

Investigation of Regioselectivity and Stereochemical Outcomes

Controlling the position of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is a central theme in the synthesis of substituted aromatic compounds.

Regioselectivity in the bromination of dialkoxybenzenes is strongly influenced by the directing effects of the alkoxy groups. The two alkoxy groups at positions 2 and 4 are ortho-, para-directing and strongly activating. In the electrophilic bromination of 1,3-dimethoxybenzene (B93181), for example, the reaction with N-bromosuccinimide (NBS) in acetonitrile (B52724) proceeds with high regioselectivity to give the 4-bromo product. wku.edu This is because the position para to one methoxy (B1213986) group and ortho to the other is highly activated and sterically accessible.

In Diels-Alder reactions involving related vinyl quinone systems, high regio- and diastereoselectivity are often observed, allowing for the creation of multiple contiguous stereocenters in a controlled manner. uni-muenchen.de Similarly, in the iodo(III)arylation of ynamides, a consistent trans-selectivity is achieved. This stereochemical outcome is attributed to the formation of a bulky, distorted keteniminium intermediate that dictates the trajectory of the incoming nucleophile due to steric hindrance. lookchem.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-bromo-2,4-diethoxybenzene in solution. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and understanding its conformational preferences.

In ¹H NMR spectroscopy of the closely related 1-bromo-2,4-dimethoxybenzene (B92324), characteristic chemical shifts are observed for the aromatic and methoxy (B1213986) protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as distinct signals, while the two methoxy groups also show separate resonances, indicating their different chemical environments. chemicalbook.com A study on 1-bromo-2,4-dimethoxybenzene recorded at 399.65 MHz showed the aromatic protons at approximately δ 7.36, δ 6.45, and δ 6.36 ppm, with the methoxy groups appearing at δ 3.82 and δ 3.75 ppm. chemicalbook.com These values are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Furthermore, NMR studies on similar compounds, such as 1,2-dimethoxybenzene, have been employed to investigate conformational mobility. cdnsciencepub.com Long-range coupling constants, for example, can provide insights into the preferred orientation of the alkoxy groups relative to the aromatic ring. While the planar conformation is often the lowest energy state, these molecules can exhibit significant excursions from planarity in solution. cdnsciencepub.com For this compound, similar detailed NMR analysis would be expected to reveal the conformational dynamics of the ethoxy groups.

Detailed analysis of coupling constants and nuclear Overhauser effects (NOE) can further refine the three-dimensional structure in solution. Competition experiments monitored by ³¹P NMR have been used to determine the relative activation energies for processes like oxidative addition to palladium complexes, where substituted bromoarenes such as 1-bromo-2,4-dimethoxybenzene are substrates. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 1-Bromo-2,4-dimethoxybenzene chemicalbook.com

| Assignment | Shift (ppm) at 89.56 MHz | Shift (ppm) at 399.65 MHz |

| Aromatic H | 7.358 | 7.364 |

| Aromatic H | 6.445 | 6.448 |

| Aromatic H | 6.359 | 6.358 |

| Methoxy H | 3.817 | 3.821 |

| Methoxy H | 3.745 | 3.750 |

| Note: Data is for the dimethoxy analogue and serves as a reference. |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with Computational Methods for Assignment of Vibrational Modes

For analogous compounds like 1,4-dibromo-2,5-dimethoxybenzene (B1296824), FT-IR and FT-Raman spectra have been recorded and interpreted with the aid of DFT calculations. researchgate.netscribd.com This combined experimental and theoretical approach allows for the comprehensive assignment of fundamental vibrational frequencies and an understanding of the potential energy distribution (PED) for each mode. researchgate.net For instance, in the FT-IR spectrum of 1,4-dibromo-2,5-dimethoxybenzene, distinct bands corresponding to C-H stretching, C-O stretching of the ether groups, and aromatic C=C stretching are observed. researchgate.net

Similar studies on other halogenated benzene derivatives demonstrate the power of this combined approach. The vibrational spectra of molecules like 1-bromo-3-fluorobenzene (B1666201) have been analyzed using DFT methods to achieve good coherence between observed and calculated frequencies after applying a suitable scaling factor. researchgate.net This methodology would be directly applicable to this compound to assign its characteristic vibrational modes, including those associated with the ethoxy groups, the C-Br bond, and the benzene ring.

Publicly available spectral data for 1-bromo-2,4-dimethoxybenzene includes FT-IR spectra obtained via various techniques such as neat capillary cell and attenuated total reflectance (ATR). nih.gov The NIST Chemistry WebBook also provides a gas-phase IR spectrum for this compound. nist.gov These spectra show characteristic absorption bands that can be assigned to specific molecular vibrations.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

For example, the crystal structure of 1-bromo-4-chloro-2,5-dimethoxybenzene (B15373762) reveals that the molecule sits (B43327) on a crystallographic inversion center, leading to a disordered arrangement of the halogen atoms. nih.gov The methoxy groups are found to be nearly coplanar with the benzene ring, with a dihedral angle of 8.8 (4)°. nih.gov In another related compound, 1-bromo-2-chloro-4,5-dimethoxybenzene, the two methoxy groups are also approximately coplanar with the benzene ring. iucr.org

The crystal structure of 1,5-dibromo-2,4-dimethoxybenzene (B1586223) shows that all non-hydrogen atoms are essentially coplanar. researchgate.netnih.gov In the crystal, weak C-H···O hydrogen bonds link the molecules into chains. researchgate.netnih.gov Similarly, the structure of 1,4-dibromo-2,5-dimethoxybenzene shows a planar benzene ring at a crystallographic center of inversion. iucr.org

These examples suggest that in the solid state, this compound would likely exhibit a nearly planar conformation of the benzene ring and the oxygen atoms of the ethoxy groups. The crystal packing would likely be influenced by weak intermolecular forces such as C-H···O interactions and potentially halogen bonding.

Table 2: Crystallographic Data for Related Dimethoxybenzene Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Monoclinic | P2₁/n | Halogen disorder, near planarity of methoxy groups. | nih.gov |

| 1-Bromo-2-chloro-4,5-dimethoxybenzene | Triclinic | P-1 | Disorder of halogen sites, near planarity of methoxy groups. | iucr.org |

| 1,5-Dibromo-2,4-dimethoxybenzene | Monoclinic | P2₁/c | Essentially planar molecule, C-H···O hydrogen bonding. | researchgate.netnih.gov |

| 1,4-Dibromo-2,5-dimethoxybenzene | Monoclinic | P2₁/n | Planar benzene ring on inversion center. | iucr.org |

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are crucial for the identification and quantification of this compound, particularly in complex mixtures or for monitoring the progress of chemical reactions.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like halogenated ethers. The mass spectrum of 1-bromo-2,4-dimethoxybenzene shows a characteristic molecular ion peak (m/z 216) and a second peak of similar intensity at m/z 218, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nih.gov The fragmentation pattern provides further structural information.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), allows for the determination of the exact mass of the molecule with high accuracy, which aids in confirming its elemental composition. mdpi.comnih.gov For instance, HRMS has been used to characterize products from reactions involving similar brominated dimethoxybenzene derivatives. mdpi.com

Mass spectrometry is also a powerful tool for monitoring reaction progress. For example, in the synthesis of derivatives of polychlorinated biphenyls (PCBs), where halogenated methoxybenzenes are used as precursors, MS can be used to track the formation of products and byproducts. nih.gov Similarly, in studies involving the pyrolysis of related compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, GC-MS is used to identify the various degradation products formed upon heating. ljmu.ac.uk

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of compounds like 1-bromo-2,4-diethoxybenzene.

Researchers have utilized DFT calculations, often with hybrid functionals like B3LYP, to analyze the structural and electronic characteristics of dimethoxybenzene derivatives. nih.govresearchgate.net For instance, studies have shown that the B3LYP functional can provide the lowest total energy for such systems, indicating a high degree of accuracy in predicting their stable conformations. nih.govresearchgate.net The choice of basis set, such as Def2-TZVP, can further refine these calculations, although it may require more computational resources. nih.govresearchgate.net

DFT calculations reveal that the phenyl rings in these compounds are generally planar, a feature that contributes to their structural stability through hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined, providing insights into the molecule's reactivity and thermodynamic stability. nih.govresearchgate.net

| Parameter | Details | Significance |

|---|---|---|

| Functional | B3LYP, PBE0, PBE nih.govresearchgate.net | Determines the accuracy of energy and electronic structure calculations. B3LYP often provides the lowest total energy. nih.govresearchgate.net |

| Basis Set | 6-311G(d,p), Def2-TZVP nih.govresearchgate.net | Influences the accuracy and computational cost. Def2-TZVP can yield lower energies but is more demanding. nih.govresearchgate.net |

| Properties Calculated | Total Energy, HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP) nih.govresearchgate.net | Provide insights into stability, reactivity, and intermolecular interactions. nih.govresearchgate.net |

Simulation of Spectroscopic Properties and Validation with Experimental Data

Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results for validation. For dimethoxybenzene derivatives, techniques like DFT have been used to calculate vibrational frequencies (FT-IR and FT-Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

The simulated spectra often show good agreement with experimental data, confirming the accuracy of the calculated molecular structures. researchgate.net For example, the calculated vibrational frequencies, after appropriate scaling, can closely match the observed frequencies in experimental spectra. researchgate.net Similarly, calculated NMR chemical shifts for aromatic and aliphatic protons can correspond well with experimental values, helping to confirm the molecular structure and understand the effects of substituents on the electronic environment of the nuclei. nih.gov

Prediction of Reaction Energetics, Barrier Heights, and Reaction Mechanisms

DFT calculations are instrumental in predicting the energetics of chemical reactions, including the heights of activation barriers and the mechanisms of reaction pathways. researchgate.net This information is crucial for understanding reaction kinetics and for designing new synthetic routes.

For instance, computational studies on related dimethoxybenzene compounds have investigated the thermodynamics of processes like deprotonation and demethylation. acs.org By calculating the Gibbs free energy changes for these reactions, researchers can predict the relative stability of the molecules and their cation radicals in solution. acs.org Such studies have indicated that for some derivatives, demethylation is a more likely degradation pathway in certain solvents. acs.org The calculation of activation enthalpies for these reactions provides insight into the kinetic stability of the compounds. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the HOMO of one molecule and the LUMO of another. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. nih.gov

For dimethoxybenzene derivatives, a smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.govscielo.br DFT calculations are used to determine the energies of these orbitals. nih.govmdpi.com The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com For example, in some dimethoxybenzene compounds, the HOMO is localized on the benzene (B151609) ring, while the LUMO may be distributed over other parts of the molecule, influencing its reaction preferences. mdpi.comsemanticscholar.org

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.74 mdpi.comsemanticscholar.org | Indicates electron-donating ability. mdpi.com |

| LUMO | -0.45 mdpi.comsemanticscholar.org | Indicates electron-accepting ability. mdpi.com |

| Energy Gap | 5.29 mdpi.comsemanticscholar.org | Relates to chemical reactivity and stability. mdpi.com |

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) and Fukui functions are theoretical tools used to predict the reactive sites within a molecule for electrophilic and nucleophilic attacks.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com Different colors on the map indicate regions of varying potential, with red typically representing negative potential (electron-rich, susceptible to electrophilic attack) and blue representing positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For dimethoxybenzene derivatives, MEP analysis has been used to identify which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. nih.gov

Fukui functions provide a more quantitative measure of the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.comresearchgate.net These functions can be condensed to atomic sites to predict the most likely atoms to undergo electrophilic or nucleophilic attack. mdpi.com The dual descriptor, ∆f(r), which is derived from the Fukui functions, can distinguish between nucleophilic (∆f > 0) and electrophilic (∆f < 0) attack sites. mdpi.com

Studies on Aromaticity, Stability, and Strain Energy

Computational methods are also valuable for studying the aromaticity, stability, and strain energy of cyclic molecules like this compound. Aromaticity is a key factor in the stability and reactivity of benzene derivatives. Computational analyses can quantify the degree of aromaticity and how it is affected by substituents.

Applications in Sophisticated Organic Synthesis and Materials Science

Utilization as a Key Building Block in the Synthesis of Complex Organic Architectures

While no specific research details the use of 1-Bromo-2,4-diethoxybenzene in this capacity, its methoxy-substituted counterpart has proven valuable.

1-Bromo-2,4-dimethoxybenzene (B92324) serves as a key intermediate in the synthesis of various molecules of pharmaceutical interest. It is a precursor for producing 2,3-disubstituted benzo[b]furans, a class of compounds known for a diverse range of biological activities. lookchem.comchemicalbook.com Furthermore, this related compound is a building block for certain anticancer benzoxazine (B1645224) derivatives. The bromine atom's effectiveness as a leaving group is crucial for its utility in cross-coupling reactions to build these complex molecules.

The synthesis of highly branched, nanoscale polymers known as dendrimers has utilized 1-Bromo-2,4-dimethoxybenzene. lookchem.comchemicalbook.com Specifically, it has been used in the preparation of dendrimer Si[CH₂CH₂Si(Me)₂-2,4-(MeO)₂-C₆H₃]₄. lookchem.comchemicalbook.com

Pillararene chemistry, a significant area of supramolecular chemistry, extensively uses related dialkoxybenzene derivatives. For instance, pillararenes are commonly synthesized from 1,4-diethoxybenzene (B87031) or 1,4-dimethoxybenzene. uark.educhemrxiv.org Additionally, brominated pillar chemicalbook.comarenes have been prepared through the co-condensation of 1,4-bis(2-bromoethoxy)benzene (B1267954) and 1,4-dimethoxybenzene. rsc.org However, there is no available research demonstrating the use of this compound as a direct monomer in the synthesis of these supramolecular structures.

Development of Derivatization Reagents for Advanced Analytical Methodologies

There is no information available in the surveyed literature regarding the use of this compound as a derivatization reagent for advanced analytical methods.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.